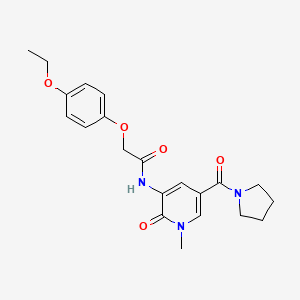
2-(4-ethoxyphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethoxyphenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes distinct functional groups such as an ethoxy group, a pyrrolidine moiety, and a dihydropyridine derivative, which are integral to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in various biological models. It has been associated with decreased lipid peroxidation and improved antioxidant enzyme levels, suggesting a protective effect against oxidative damage .
- Neuroprotective Effects : Studies have demonstrated that the compound may protect neuronal cells from ischemic damage. This is particularly relevant in conditions such as stroke or traumatic brain injury where oxidative stress plays a significant role .
- Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays have shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways, thus contributing to its neuroprotective and antioxidant effects .
- Modulation of Cell Signaling Pathways : It potentially influences signaling pathways related to cell survival and apoptosis, which could explain its anticancer activity .
Case Studies
- Neuroprotective Study : In an experimental model of ischemia in rats, administration of the compound resulted in significant reductions in markers of neuronal injury compared to control groups. The study highlighted the compound's ability to maintain neuronal integrity under stress conditions .
- Anticancer Activity Assessment : A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduced lipid peroxidation | |
| Neuroprotective | Decreased neuronal injury markers | |
| Anticancer | Selective cytotoxicity against cancer cell lines |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Pyrrolidine moiety | Contributes to neuroprotective effects |
| Dihydropyridine derivative | Exhibits anticancer properties |
科学研究应用
Anticancer Applications
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from key research studies:
Mechanism of Action :
The compound induces apoptosis in cancer cells through several mechanisms:
- Enzyme Inhibition : It inhibits enzymes involved in cell proliferation.
- Receptor Modulation : It interacts with specific receptors, altering signaling pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S phase transition.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. The following table provides data on its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity suggests potential applications in treating bacterial infections.
Antiviral Activity
Preliminary studies indicate that the compound may exhibit antiviral properties by interfering with viral replication. Laboratory tests have shown effectiveness against certain strains of influenza virus, but further research is needed to fully elucidate its mechanism and efficacy.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
-
Cytotoxicity on Breast Cancer Cells :
- A study evaluated the cytotoxic effects on MCF-7 and MDA-MB 231 breast cancer cell lines, demonstrating significant antiproliferative effects compared to standard chemotherapeutic agents.
-
Antimicrobial Testing :
- In vitro studies were conducted to assess the antimicrobial efficacy against common bacterial pathogens, revealing notable inhibitory effects.
-
Antiviral Activity Assessment :
- Research focused on the compound's ability to inhibit viral replication in vitro, with promising results against specific viral strains.
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-28-16-6-8-17(9-7-16)29-14-19(25)22-18-12-15(13-23(2)21(18)27)20(26)24-10-4-5-11-24/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYLHYCGRTVMTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













